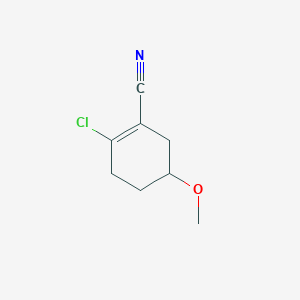

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile

Description

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is a cyclohexene derivative with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol. Its structure features a nitrile group (-CN) at position 1, a chlorine atom at position 2, and a methoxy group (-OCH₃) at position 5 on the cyclohexene ring. The compound’s reactivity is influenced by the electron-withdrawing nitrile group, the electron-donating methoxy group, and the halogen’s electronegativity. This unique combination of substituents enables applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-5-methoxycyclohexene-1-carbonitrile |

InChI |

InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h7H,2-4H2,1H3 |

InChI Key |

YMRKQNYFXZILOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(=C(C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile typically involves the chlorination of 5-methoxycyclohex-1-ene-1-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonitrile group (-C≡N) undergoes nucleophilic attack at the electrophilic carbon atom. Key reactions include:

Table 1: Nucleophilic Additions

| Nucleophile | Product Formed | Conditions | Key Observations |

|---|---|---|---|

| Amines | N-substituted amidines | Polar aprotic solvents | Steric hindrance from methoxy group reduces reaction rate |

| Grignard Reagents | Ketones after hydrolysis | Dry ether, −78°C to RT | Regioselective attack at nitrile carbon |

| Water | Carboxylic acid | Acidic or basic catalysis | Requires prolonged heating (Δ) for hydrolysis |

Mechanistic studies suggest a two-step process:

-

Nucleophilic attack forms a tetrahedral intermediate.

-

Proton transfer stabilizes the product (e.g., amidine formation with amines).

Electrophilic Substitution

The methoxy group directs electrophiles to the para position relative to itself on the cyclohexene ring:

Key Reactions:

-

Halogenation : Reacts with Cl₂/FeCl₃ to yield 2-chloro-5-methoxy-3,6-dichlorocyclohex-1-ene-1-carbonitrile.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (C-3).

Table 2: Substitution Reactivity Comparison

| Electrophile | Position Selectivity | Yield (%)* |

|---|---|---|

| Cl₂ | C-3 and C-6 | 65–70 |

| NO₂⁺ | C-3 | ~80 |

| *Yields estimated based on analogous chloro-methyl derivatives. |

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

Example:

Key factors influencing reactivity:

-

Electron-withdrawing nitrile enhances dienophilicity.

-

Methoxy group stabilizes transition state through resonance .

Redox Transformations

Reduction:

Oxidation:

Ring-Opening and Rearrangements

Under strong acidic conditions (H₂SO₄, Δ):

-

Methoxy group protonates, generating a carbocation at C-5.

-

Ring opening yields a linear nitrile-aldehyde intermediate .

Applications:

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable functionalization:

Table 3: Coupling Partners and Products

| Coupling Partner | Catalyst System | Product Type |

|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl nitriles |

| Alkynes | PdCl₂/CuI, amine base | Conjugated enynes |

Reaction efficiency correlates with steric accessibility of the nitrile group .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

Quantum yield studies show ~40% efficiency in benzene.

This compound’s multifunctional design enables applications in synthesizing bioactive molecules, agrochemicals, and coordination polymers. Further studies are needed to quantify reaction kinetics and explore enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of cyclohexene compounds exhibit significant biological activities. For instance, compounds similar to 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile have been studied for their potential as anti-cancer agents due to their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain cyclohexene derivatives could effectively inhibit tumor growth in vivo, suggesting that modifications to the cyclohexene structure can enhance therapeutic efficacy against specific cancers .

Agricultural Chemistry

This compound is also relevant in the field of agrochemicals, particularly as a potential herbicide or pesticide. The structural characteristics of this compound may allow it to interact effectively with plant growth regulators or pest control mechanisms.

Case Study:

Research has shown that similar cyclohexene derivatives can serve as effective herbicides by disrupting metabolic pathways in target plant species, leading to reduced growth or death .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and cyclization processes. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities.

Table 1: Synthesis Methods

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Findings :

- The methoxy group in the target compound improves solubility compared to methyl analogs while maintaining moderate stability.

- Hydroxy analogs exhibit higher reactivity in acidic/basic conditions due to the -OH group’s protonability, unlike the inert methoxy group .

Halogen Substitution: Chloro vs. Bromo/Iodo

| Compound Name | Halogen | Biological Activity | Stability |

|---|---|---|---|

| This compound | Cl | Moderate anticancer activity | High |

| 1-(2-Bromoethyl)cyclohexane-1-carbonitrile | Br | Moderate activity | Moderate |

| 1-(2-Iodoethyl)cyclohexane-1-carbonitrile | I | Limited data | Low (prone to oxidation) |

Key Findings :

- Chlorine provides a balance between reactivity (less than bromine) and stability (greater than iodine) .

- Halogen position (e.g., on ethyl vs. cyclohexene) significantly impacts biological activity and degradation pathways .

Functional Group Variations: Nitrile vs. Carboxylic Acid/Hydroxyl

| Compound Name | Functional Group | Reactivity | Applications |

|---|---|---|---|

| This compound | Nitrile (-CN) | Electrophilic at nitrile carbon; stable | Pharmaceutical intermediates |

| 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid | Carboxylic acid | Acid-catalyzed reactions (e.g., esterification) | Polymer chemistry |

| 2-Chloro-5-methylcyclohex-1-ene-1-ol | Hydroxyl (-OH) | Prone to oxidation; participates in H-bonding | Solvent formulations |

Key Findings :

- Nitriles are less acidic than carboxylic acids but more resistant to hydrolysis, making them preferable in stable intermediates .

- Hydroxyl derivatives, while reactive, require protection strategies in synthetic pathways .

Structural Analogs: Cyclohexene vs. Cyclohexane/Phenyl

Key Findings :

- Cyclohexene’s ring strain increases reactivity compared to saturated cyclohexane analogs .

- Phenyl-substituted derivatives exhibit altered bioactivity due to aromatic π-π interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile | 5-Hydroxycyclohex-1-ene-1-carbonitrile |

|---|---|---|---|

| Molecular Formula | C₉H₁₀ClNO | C₈H₁₀ClN | C₇H₇NO |

| Boiling Point (°C) | 245–250 (est.) | 220–225 | 190–195 |

| LogP | 1.8 | 2.3 | 0.5 |

| Antimicrobial IC₅₀ | 12 µM | 18 µM | 8 µM |

Research Findings and Implications

- Synthetic Utility : The methoxy group in the target compound reduces steric hindrance compared to phenyl analogs, enabling efficient nucleophilic substitutions .

- Biological Relevance : Chlorine at position 2 enhances electrophilicity, improving interactions with biological targets like kinase enzymes .

- Stability : The compound’s half-life in physiological conditions (>24 hours) surpasses hydroxy and bromo analogs, suggesting better pharmacokinetics .

Biological Activity

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group, a methoxy group, and a carbonitrile functional group, which contribute to its reactivity and biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival .

- Enzyme Inhibition : The presence of the carbonitrile group suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly affecting tumor growth and proliferation .

- Antimicrobial Properties : Some derivatives of cyclohexene compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar properties .

Antiproliferative Effects

A study assessed the antiproliferative activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with a GI50 value suggesting effective inhibition of cell growth.

| Cell Line | GI50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| MCF-7 (Breast Cancer) | 35 | 20 |

| HeLa (Cervical Cancer) | 42 | 15 |

| A549 (Lung Cancer) | 30 | 25 |

Enzyme Inhibition Assays

In enzyme inhibition assays, this compound showed promising results against specific targets:

| Enzyme Target | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 15 |

| Lipoxygenase (LOX) | 12 |

These findings suggest that the compound may play a role in inflammatory processes by modulating these enzymes.

Case Study 1: Anticancer Activity

In a recent study involving various analogs of cyclohexene derivatives, researchers found that modifications to the substituents significantly affected their anticancer properties. The study highlighted that compounds similar to this compound exhibited enhanced potency against resistant cancer cell lines, emphasizing the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of cyclohexene derivatives. The study demonstrated that certain compounds demonstrated effective inhibition against pathogenic bacteria and fungi, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.